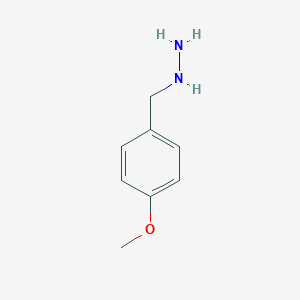

(4-Methoxybenzyl)hydrazine

Übersicht

Beschreibung

(4-Methoxybenzyl)hydrazine, also referred to as 4-methoxybenzhydrazide (C₈H₁₀N₂O₂, molecular weight 166.18 g/mol), is a hydrazine derivative characterized by a methoxy-substituted benzyl group attached to a hydrazine moiety . It is synthesized via the reaction of 4-methoxybenzoic acid derivatives with hydrazine hydrate. For instance, 4-methoxybenzoyl hydrazine is prepared by reacting methyl 4-methoxybenzoate with excess hydrazine hydrate in ethanol . The compound serves as a key intermediate in the synthesis of bioactive molecules, including pyrazole, triazole, and hydrazone derivatives, which exhibit antioxidant, anticancer, and antimicrobial properties . Its hydrochloride salt (C₈H₁₃ClN₂O, molecular weight 188.66 g/mol) is also documented, with applications in pharmaceutical research .

Vorbereitungsmethoden

Catalytic Dehydrogenation of 4-Methoxybenzyl Alcohol

A prominent approach involves the dehydrogenation of 4-methoxybenzyl alcohol in the presence of hydrazine hydrate. This method leverages a ruthenium-based catalyst (e.g., complex 1 or 2 ) and molecular sieves (3 Å) to facilitate the reaction. Key steps include:

-

Reaction Setup : Heating 4-methoxybenzyl alcohol with hydrazine hydrate (1:2 molar ratio) in toluene under reflux for 50 hours .

-

Catalyst Role : The dearomatized ruthenium complex 2 activates the alcohol, enabling dehydrogenation to 4-methoxybenzaldehyde. Subsequent condensation with hydrazine yields 4-methoxybenzaldazine (an azine derivative) .

-

Yield Optimization : Molecular sieves improve conversion rates by adsorbing water, shifting the equilibrium toward azine formation (85% yield) .

Table 1: Catalytic Dehydrogenation Parameters

| Parameter | Value/Role |

|---|---|

| Temperature | Toluene reflux (~110°C) |

| Catalyst Loading | 0.5–1.5 mol% |

| Reaction Time | 50 hours |

| Key Byproducts | 4-Methoxybenzaldehyde (45%), esters (54%) |

This method, while efficient for azine synthesis, requires modification to isolate the monomeric hydrazine. Potential adaptations include:

-

Controlled Stoichiometry : Using excess hydrazine to favor mono-condensation.

-

Low-Temperature Quenching : Halting the reaction post-aldehyde formation to prevent azine dimerization .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Methoxyaniline, HCl, NaNO₂, 0–5°C | Diazonium salt formation |

| 2 | SnCl₂ in HCl, 0°C, 30 min | Hydrazine hydrochloride precipitate |

For benzyl analogs, substituting 4-methoxybenzylamine could theoretically follow this pathway, though steric and electronic differences may necessitate:

-

Lower Reaction Temperatures : To mitigate N–N bond cleavage.

-

Alternative Reducing Agents : Sodium sulfite or electrochemical methods to improve selectivity .

Microwave-Assisted Coupling Reactions

Emerging techniques utilize microwave irradiation to accelerate hydrazine synthesis. A representative protocol involves:

-

Reactants : 4-Methoxybenzyl chloride and hydrazine hydrate.

-

Conditions : Microwave irradiation (100°C, 50 W, 5 min) in dimethyl sulfoxide (DMSO) with palladium catalysts (Pd₂(dba)₃) .

Advantages :

-

Rapid Kinetics : 5-minute reactions vs. 50-hour conventional methods .

-

Solvent Efficiency : DMSO acts as both solvent and mild oxidizing agent .

Limitations :

-

Byproduct Formation : Styrylpyrazoles dominate without precise stoichiometric control .

-

Catalyst Cost : Palladium complexes increase production costs.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost Drivers | Scalability |

|---|---|---|

| Catalytic Dehydrogenation | Ru catalyst, molecular sieves | Moderate |

| Diazotization | SnCl₂ disposal, HCl handling | High |

| Microwave | Energy consumption, Pd catalysts | Low |

Environmental Impact

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxybenzyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Solvents: Ethanol, methanol, and other polar solvents are commonly used in these reactions.

Major Products Formed

Azines: Formed through oxidation reactions.

Hydrazones: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Materials : 4-Methoxybenzaldehyde and hydrazine hydrate.

- Reaction Conditions : Typically involves refluxing in an organic solvent such as toluene or ethanol.

- Yield : Reaction conditions can greatly influence the yield; optimized conditions can lead to yields exceeding 85% .

Antiglycation Activity

Recent studies have highlighted the potential of (4-Methoxybenzyl)hydrazine derivatives in inhibiting protein glycation, a process implicated in diabetes complications. For instance, derivatives synthesized from 4-methoxybenzoylhydrazones exhibited varying degrees of antiglycation activity, with some compounds showing IC50 values lower than the standard rutin .

| Compound | IC50 (µM) | Comparison to Rutin |

|---|---|---|

| Compound 1 | 216.52 | More active |

| Compound 3 | 289.58 | Comparable |

| Rutin | 294.46 | Standard |

Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, may possess anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through mechanisms that involve oxidative stress and modulation of signaling pathways .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and Schiff bases, which are important in medicinal chemistry for developing new pharmaceuticals .

Case Studies

- A study demonstrated the successful synthesis of novel Schiff bases using this compound as a precursor, leading to compounds with potential antimicrobial activity .

- Another investigation focused on the desulfurization reactions involving this hydrazine derivative, showcasing its utility in modifying sulfur-containing compounds for enhanced reactivity .

Wirkmechanismus

The exact mechanism of action of (4-Methoxybenzyl)hydrazine is not fully understood. it is hypothesized that the compound may interact with its targets through various mechanisms, including:

Direct Binding: It may directly bind to specific molecular targets.

Modulation of Enzymatic Activity: The compound may modulate the activity of certain enzymes.

Alteration of Cellular Signaling Pathways: It may affect cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of (4-Methoxybenzyl)hydrazine

4-Methoxybenzoyl Hydrazine

- Structure : Contains a carbonyl group instead of a methylene bridge.

- Synthesis : Derived from esterification of 4-methoxybenzoic acid followed by hydrazine substitution .

- Reactivity : Forms Schiff bases with ketones, leading to pyrazole derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) with antioxidant activity .

- Applications : Used in synthesizing heterocyclic compounds for medicinal chemistry.

4-Methoxybenzylidene Hydrazines

- Structure : Schiff base derivatives formed by condensation with aldehydes.

- Example : N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine adopts an E configuration around the azomethine bond, enhancing its stability and ligand properties .

- Applications : Serve as ligands for metal complexes (e.g., cadmium(II) acetate complexes) in coordination chemistry .

Triazole and Triazepine Derivatives

- Structure : Incorporate triazole or triazepine rings fused with hydrazine moieties.

- Example: 5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol shows enhanced anticancer activity due to sulfur and triazole groups .

- Synthesis : Derived from cyclization reactions involving hydrazine and substituted aldehydes .

Reactivity

- This compound : Reacts with aldehydes/ketones to form hydrazones, which are precursors for bioactive heterocycles. Its hydrochloride salt is more soluble in polar solvents .

- 4-Hydroxy-3-methoxybenzaldehyde Azine : Exhibits higher thermal stability (m.p. 181°C) due to conjugation and extended π-systems .

Biologische Aktivität

(4-Methoxybenzyl)hydrazine is a hydrazine derivative that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in various fields, including cancer treatment and glycation inhibition. The following sections provide a detailed overview of its biological activities, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound, also known as 4-methoxyphenylhydrazine, is characterized by the presence of a methoxy group attached to a benzyl hydrazine structure. Its molecular formula is with a molecular weight of approximately 164.20 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study synthesized a series of hydrazones derived from 4-methoxybenzoylhydrazines and evaluated their antiproliferative effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, with IC50 values indicating their effectiveness in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound Derivatives

These findings suggest that this compound derivatives can serve as potential leads for the development of new anticancer agents.

Antiglycation Activity

Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes and aging-related disorders. Research has demonstrated that this compound exhibits antiglycation properties, which may help mitigate these health issues.

In vitro studies revealed that several derivatives of this compound showed significant inhibition of protein glycation, with IC50 values comparable to established standards like rutin.

Table 2: Antiglycation Activity of this compound Derivatives

| Compound | IC50 (µM) | Standard Comparison |

|---|---|---|

| Compound A | 216.52 ± 4.2 | Rutin: 294.5 ± 1.5 |

| Compound B | 289.58 ± 2.64 | Rutin: 294.5 ± 1.5 |

| Compound C | 242.53 ± 6.1 | Rutin: 294.5 ± 1.5 |

These results indicate that certain derivatives not only inhibit glycation but may also offer protective effects against diabetes-related complications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress within cells.

- Inhibition of Enzymatic Activity : Some studies suggest that hydrazine derivatives can inhibit enzymes involved in glycation processes, thereby preventing the formation of AGEs.

- Cell Cycle Arrest : The anticancer activity may be linked to the induction of cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A case study involving the application of this compound in treating diabetic complications demonstrated promising results in animal models. The compound was administered alongside standard treatments, showing enhanced efficacy in lowering blood glucose levels and reducing markers associated with oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methoxybenzyl)hydrazine derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via condensation of 4-methoxybenzaldehyde with hydrazine precursors, followed by reduction and cyclization. For instance, 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine was synthesized by:

- Condensation of 4-methoxybenzaldehyde with mono-Boc-protected hydrazine.

- Pd/C-catalyzed hydrogenation of the intermediate.

- Cyclization with 3-cyclopropyl-3-oxopropanenitrile in ethanol using NaOEt as a base . Optimization tips :

- Use TLC to monitor reaction progress.

- Purify intermediates via column chromatography (silica gel, 60–120 mesh).

- Yields improve with controlled deprotection (e.g., HCl in ether for amine liberation) .

Table 1: Representative Synthetic Routes

Q. How are this compound derivatives characterized for structural validation?

Standard methods include:

- Spectroscopy : H/C NMR (δ 56.5 ppm for methoxy groups) , IR (C=O stretch at ~1650 cm) .

- Mass spectrometry : HRMS for exact mass confirmation (e.g., [M+H] = 345.1761 for a cinnamyl derivative) .

- Elemental analysis : CHN data to verify purity (>98% for most intermediates) .

Q. What purification strategies are effective for hydrazine-derived heterocycles?

- Recrystallization : Use chloroform/methanol or ethyl acetate for high-purity solids .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients .

- TLC monitoring : Essential for tracking cyclization and deprotection steps .

Advanced Research Questions

Q. How do transition-metal catalysts influence the functionalization of this compound?

Manganese and ruthenium catalysts enable dehydrogenative coupling to form ylidenehydrazines. For example:

- Mn-catalyzed coupling : Acceptors like cinnamyl groups form D89 (a benzylidene-cinnamyl derivative) via C–N bond formation. The reaction proceeds via a β-hydride elimination mechanism, confirmed by C NMR and kinetic studies .

- Ru pincer complexes : Enhance alcohol dehydrogenation for azine synthesis, but require dearomatized intermediates for activity .

Table 2: Catalytic Systems

| Catalyst | Substrate | Product | Key Insight | Reference |

|---|---|---|---|---|

| Mn(I) complex | Cinnamyl bromide | Ylidenehydrazine | Requires base (KCO) | |

| Ru pincer (dearomatized) | 4-Methoxybenzyl alcohol | Azine | Inactive without hydrazine excess |

Q. What computational tools aid in designing hydrazine-based catalysts?

DFT studies predict cycloreversion barriers in hydrazine-catalyzed metathesis. For example:

- A [2.2.2]-bicyclic hydrazine lowers activation energy by 15 kcal/mol vs. [2.2.1] systems, accelerating norbornene ring-opening .

- Applications include optimizing phosphorous oxychloride-mediated cyclization for oxadiazoles .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Anticancer agents : Hydrazinolysis of S-ethyl derivatives yields hydrazinyl-triazolopyrimidines with IC values of 12–18 µM against MCF-7 cells. Sugar conjugation (e.g., D-ribose) enhances solubility but reduces cytotoxicity .

- Antifungal activity : 5-Substituted triazole-thioesters show MIC values of 8–32 µg/mL against Candida albicans, linked to electron-withdrawing groups at the 4-position .

Q. Methodological Considerations

- Contradictions in hydrazine activation : While notes Ru catalysts require dearomatization for alcohol dehydrogenation, suggests hydrazine itself can activate catalysts via ligand displacement. Context-dependent validation is critical.

- Avoiding degradation : 4-Methoxybenzyl groups in carbohydrate chemistry ( ) are prone to acid-mediated degradation; allyl groups are more stable .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURFXLIZXOCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274570 | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-69-2 | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.